molecular formula C9H6N2O B6267049 2-isocyanato-2-phenylacetonitrile CAS No. 2649057-11-2

2-isocyanato-2-phenylacetonitrile

Cat. No.: B6267049
CAS No.: 2649057-11-2
M. Wt: 158.2
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Description

2-Isocyanato-2-phenylacetonitrile is a high-purity, specialized organic compound designed for use in chemical synthesis and pharmaceutical research. It features two distinct and highly reactive functional groups—an isocyanate (-NCO) and a nitrile (-CN)—on the same carbon atom, making it a valuable bifunctional building block. The isocyanate group is known to readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethane (carbamate) or urea linkages, respectively . This reactivity is widely exploited in polymer chemistry and the synthesis of complex molecules. Concurrently, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines, and can participate in cyclization reactions to form heterocyclic structures like oxadiazoles or other nitrogen-containing rings . This unique combination of functionalities allows researchers to utilize this compound as a key intermediate in the development of novel pharmacologically active compounds, such as potential analgesics or other therapeutic agents, and in the construction of complex molecular architectures. It is strictly for research and development purposes in a controlled laboratory setting. Proper handling procedures must be followed, as isocyanates can be potent sensitizers and irritants to the skin, eyes, and respiratory tract .

Properties

CAS No.

2649057-11-2

Molecular Formula

C9H6N2O

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Phosgenation of Primary Amines

The most common method for introducing an isocyanate group involves the reaction of primary amines with phosgene (COCl₂). For 2-isocyanato-2-phenylacetonitrile, this necessitates the prior synthesis of 2-amino-2-phenylacetonitrile.

Proposed Reaction Mechanism:

  • Amine Synthesis :

    • 2-Amino-2-phenylacetonitrile could be prepared via the Strecker synthesis, involving the reaction of benzaldehyde with ammonium cyanide.

    • Alternatively, reduction of 2-nitro-2-phenylacetonitrile (via catalytic hydrogenation or Zn/HCl) may yield the amine precursor.

  • Phosgenation :

    • The amine is dissolved in an inert solvent (e.g., chlorobenzene) and treated with phosgene at low temperatures (0–5°C) to minimize side reactions.

    • Example conditions from MDI synthesis:

      • Solvent: Chlorobenzene

      • Phosgene concentration: 33 wt.%

      • Temperature: Gradual heating from 0°C to reflux.

Challenges :

  • Handling phosgene requires specialized equipment due to its extreme toxicity.

  • Competing hydrolysis of the nitrile group under acidic conditions must be mitigated by strict anhydrous protocols.

Cyanide Displacement in Halogenated Precursors

ParameterOptimal ConditionsSource
SolventChlorobenzene
CatalystN,N-Dialkyl cyclohexylamine
Phosgene Ratio1.2–5:1 (relative to amine)
Distillation Pressure5–15 mm Hg

Key Observations :

  • Tertiary amines enhance cyanide reactivity by stabilizing transition states.

  • Reduced-pressure distillation minimizes thermal degradation of nitriles.

Analytical Characterization

Spectroscopic Data

While specific data for this compound is unavailable, analogous compounds exhibit:

  • IR : ν(NCO) ≈ 2270 cm⁻¹, ν(CN) ≈ 2240 cm⁻¹.

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), benzylic CH (δ 4.5–5.5 ppm).

Purity Assessment

  • Crystallization Point : Pure nitriles typically crystallize at 45–55°C.

  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm).

Industrial Scalability and Challenges

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for small-scale synthesis (e.g., 100–500 kg batches).

  • Continuous Flow : Potential for improved safety in phosgenation steps but untested for nitrile-isocyanate systems.

Byproduct Management

  • Cyanide Neutralization : Post-reaction treatment with FeSO₄ to convert residual CN⁻ to Fe(CN)₆⁴⁻.

  • Solvent Recovery : Chlorobenzene is stripped at 60–70°C under vacuum (10–15 mm Hg) .

Scientific Research Applications

2-Isocyanato-2-phenylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The reactivity of 2-isocyanato-2-phenylacetonitrile is primarily due to the isocyanate group, which can react with nucleophiles such as amines and alcohols. The nitrile group can also participate in various reactions, although it is generally less reactive.

Comparison with Similar Compounds

The following analysis compares 2-isocyanato-2-phenylacetonitrile with structurally or functionally related compounds, focusing on reactivity, physical properties, and applications.

Substituted Acetonitrile Derivatives

Table 1 compares This compound with substituted acetonitriles from synthesis studies:

Compound Substituent(s) Melting Point (°C) Yield (%) Key Reactivity/Application
This compound -NCO, -Ph N/A N/A Nucleophilic additions, heterocycles
4h (Cl-substituted) 2,4-Cl₂ 120–121 85 Agrochemical intermediates
4k (Br-substituted) 4-Br 109–110 90 Halogenation reactions
4i (CH₃-substituted) 3-CH₃ 122–123 65 Stabilized intermediates

Key Findings :

  • Halogenated derivatives (e.g., 4h, 4k) exhibit higher melting points and yields compared to unsubstituted analogs, suggesting enhanced crystallinity and synthetic efficiency.
  • The isocyanate group in This compound confers distinct reactivity (e.g., urethane or urea formation) absent in halogenated or alkyl-substituted analogs.

Key Findings :

  • The isocyanate group in This compound increases toxicity risks (e.g., H330: fatal if inhaled) compared to 2-phenylacetonitrile , which lacks this reactive moiety.
  • Both compounds require stringent safety protocols (e.g., ventilation, PPE) during handling.

Q & A

Q. What are the standard synthetic routes for 2-isocyanato-2-phenylacetonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via phosgenation of 2-amino-2-phenylacetonitrile. Key steps include:

  • Phosgene reaction : Reacting the amine precursor with phosgene (COCl₂) under anhydrous conditions to form the isocyanate group.
  • Catalysts : Use of tertiary amines (e.g., triethylamine) to enhance reactivity.
  • Safety protocols : Phosgene’s toxicity necessitates closed systems, scrubbers, and real-time gas monitoring . Yield optimization requires strict temperature control (0–5°C) to minimize side reactions (e.g., trimerization of the isocyanate group). Purity is confirmed via HPLC (>98%) and IR spectroscopy (sharp ~2270 cm⁻¹ peak for -N=C=O) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR spectroscopy : The isocyanate group exhibits a strong absorption at ~2270 cm⁻¹, while the nitrile (-C≡N) appears at ~2240 cm⁻¹.
  • ¹H/¹³C NMR : The α-carbon to the isocyanate group shows deshielding (δ ~120–130 ppm in ¹³C NMR). Aromatic protons (phenyl group) resonate at δ ~7.2–7.5 ppm .
  • Mass spectrometry : Molecular ion [M⁺] at m/z 174 (C₉H₆N₂O) and fragmentation patterns (e.g., loss of -NCO group) confirm structure .

Q. How does the reactivity of the isocyanate group in this compound compare to other electrophilic moieties in analogous compounds?

The isocyanate group (-N=C=O) is highly electrophilic, reacting preferentially with nucleophiles (e.g., amines, alcohols) via a two-step mechanism:

  • Nucleophilic attack at the carbonyl carbon.
  • Rearrangement to form stable adducts (e.g., ureas with amines). Compared to benzyl isocyanate, the α-nitrile group in this compound enhances electrophilicity due to electron-withdrawing effects, accelerating reactions with thiols or hydroxyl groups in proteins .

Advanced Research Questions

Q. How can researchers design experiments to investigate the covalent modification of proteins by this compound, and what analytical methods are suitable for detecting these adducts?

  • Experimental design :
  • Incubate the compound with model proteins (e.g., bovine serum albumin) in buffered solutions (pH 7.4, 37°C).
  • Quench unreacted isocyanate with excess ethanolamine.
    • Detection methods :
  • LC-MS/MS : Identify adducts via mass shifts corresponding to urea or carbamate formation.
  • Fluorescence labeling : Use dansyl chloride to tag free amine groups post-reaction; reduced fluorescence indicates covalent modification .
    • Data interpretation : Quantify modification sites using peptide mapping and compare to computational docking models .

Q. What strategies should be employed to resolve contradictory data regarding the compound's reactivity under varying pH conditions?

Contradictions in reactivity (e.g., higher modification rates at acidic vs. alkaline pH) may arise due to:

  • Protonation states of nucleophiles : Amines are more nucleophilic at neutral pH, while thiols react better at slightly acidic pH.
  • Hydrolysis of isocyanate : Competing hydrolysis to urea derivatives occurs above pH 7. Resolution :
  • Use kinetic studies (UV-Vis monitoring at 250 nm) to track reaction progress.
  • Compare reactivity in buffered systems (pH 4–9) with controlled ionic strength .

Q. What computational modeling approaches can predict the compound's reactivity with biological nucleophiles, and how do these models align with experimental data?

  • DFT calculations : Model transition states for reactions with cysteine (-SH) or lysine (-NH₂) residues. The α-nitrile group lowers the activation energy by stabilizing the intermediate via resonance.
  • Molecular dynamics (MD) : Simulate binding affinities in protein pockets (e.g., cytochrome P450 enzymes).
  • Validation : Compare predicted reaction rates (kcal) with experimental kinetic data (kexp). Discrepancies may indicate solvation effects or steric hindrance not captured in models .

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity with Thiols (k, M⁻¹s⁻¹)Applications
This compound-N=C=O, -C≡N12.4 ± 0.8Protein modification, polymer crosslinking
Benzyl isocyanate-N=C=O, -CH₂-8.2 ± 0.5Polyurethane synthesis
Phenylacetonitrile-C≡NN/A (no electrophilic site)Solvent, intermediate

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